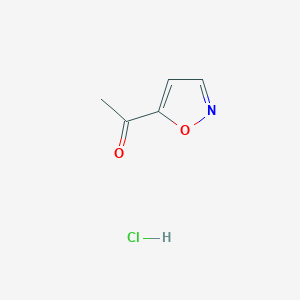

1-(Isoxazol-5-yl)ethanone HCl

Description

1-(Isoxazol-5-yl)ethanone HCl is a heterocyclic compound featuring an isoxazole ring substituted with an ethanone group at the 5-position, stabilized as a hydrochloride salt. Isoxazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

IUPAC Name |

1-(1,2-oxazol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2.ClH/c1-4(7)5-2-3-6-8-5;/h2-3H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYRSCINDKAJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isoxazol-5-yl)ethanone HCl can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of metal-free synthetic routes has gained attention due to their eco-friendly nature and reduced toxicity .

Chemical Reactions Analysis

Types of Reactions: 1-(Isoxazol-5-yl)ethanone HCl undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation and alkylation reactions often employ reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Isoxazol-5-yl)ethanone HCl has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Isoxazol-5-yl)ethanone HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Heterocyclic Ethanone Derivatives

Structural and Functional Differences

- Core Heterocycle: Isoxazole vs. Thiazole/Imidazole: The isoxazole ring in this compound offers distinct electronic properties compared to sulfur-containing thiazoles or nitrogen-rich imidazoles. Isoxazoles are less basic but more prone to ring-opening reactions under acidic conditions, which may influence drug stability . Bromoethanone vs. Tosylamino Substituents: The bromine atom in 1-(benzothiazol-2-yl)-2-bromoethanone enhances electrophilicity, making it suitable for nucleophilic substitution reactions, whereas tosylamino groups in thiazole derivatives improve solubility and directing effects in synthesis .

Pharmacological Potential

- While this compound lacks direct pharmacological data in the evidence, its analogs demonstrate diverse activities: Antimicrobial Activity: Oxadiazole-thiol derivatives show promise against bacterial and fungal strains . Electrophilic Reactivity: Bromoethanone derivatives are valuable in synthesizing kinase inhibitors or covalent protein binders .

Research Findings and Gaps

- Documented Data: Melting points (e.g., 197–198°C for Methyl 1-(5-Methyl-3-isoxazolyl)-imidazole ) and synthetic protocols are well-characterized for several analogs. Safety data for 1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone emphasize handling precautions (e.g., inhalation risks) but lack pharmacological insights .

- Unanswered Questions: Stability and bioavailability of this compound remain unstudied. Direct comparisons of bioactivity between isoxazole, thiazole, and imidazole derivatives are needed.

Biological Activity

1-(Isoxazol-5-yl)ethanone HCl is a compound belonging to the isoxazole family, which is characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of hydroxylamine with appropriate ketones or aldehydes under acidic conditions. The structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various isoxazole compounds, this compound was tested against several bacterial strains. The results indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with notable inhibition zones measured by agar diffusion methods.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Control (Ampicillin) | Staphylococcus aureus | 25 |

| Control (Ampicillin) | Escherichia coli | 22 |

These findings align with previous studies indicating that isoxazole derivatives possess broad-spectrum antimicrobial activity, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function.

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole compounds has also been explored. In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The compound exhibited an IC50 value of approximately 30 µM, indicating its effectiveness in modulating inflammatory responses.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isoxazole derivatives. Specifically, this compound showed promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The compound demonstrated an IC50 value of 25 µM against AChE, suggesting a competitive inhibition mechanism.

Case Studies

Case Study 1: Neuroprotective Mechanism

In a study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The compound effectively reduced cell death and apoptosis markers while enhancing cell viability by approximately 40% compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various synthesized isoxazoles, including this compound. The study found that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead candidate for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Isoxazol-5-yl)ethanone HCl, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via cyclocondensation of β-keto esters with hydroxylamine hydrochloride in ethanol under reflux conditions. Key parameters include:

- Stoichiometry : Use 1.0 equivalent of β-keto ester, 2.0 equivalents of hydroxylamine hydrochloride, and 3.0 equivalents of pyridine as a base (to neutralize HCl).

- Solvent and Temperature : Ethanol (0.5 M concentration) under reflux (≈78°C) for 24 hours ensures complete conversion .

- Purification : Post-reaction, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (5–40% EtOAc/hexanes). Typical yields range from 70–80% .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Techniques :

- ¹H/¹³C NMR : Identify tautomeric forms (enamine vs. imine) and substituent environments. For example, δ ~2.1–2.6 ppm (¹H) and δ ~168–178 ppm (¹³C) correspond to isoxazole carbonyl groups .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M – H]⁻) with <1 ppm error to validate purity .

- TLC : Monitor reaction progress using ethyl acetate/hexanes gradients .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Handling : Use fume hoods, gloves, and goggles due to potential respiratory and skin irritation from HCl byproducts.

- Storage : Keep in a dry, cool environment (room temperature) to prevent decomposition .

- Waste Disposal : Neutralize acidic residues before disposal in accordance with institutional protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and stability of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data, including HOMO-LUMO gaps and ionization potentials .

- Basis Sets : Employ 6-31G(d,p) for geometry optimization and frequency calculations.

- Validation : Compare computed NMR shifts and vibrational spectra (e.g., FT-IR) with experimental data to refine computational models .

Q. What strategies resolve contradictions in tautomeric form identification of isoxazole derivatives during structural analysis?

- Approaches :

- Dynamic NMR : Detect tautomeric equilibria (e.g., enamine ↔ imine) via variable-temperature studies.

- X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers.

- DFT Calculations : Compare relative Gibbs free energies of tautomers to predict stability under specific conditions (e.g., solvent polarity) .

Q. How can molecular docking studies be designed to evaluate the biological activity of this compound against target proteins?

- Protocol :

- Protein Preparation : Retrieve target structures (e.g., antimicrobial enzymes) from PDB. Optimize protonation states and remove water molecules.

- Ligand Preparation : Generate 3D conformers of the compound using tools like OpenBabel.

- Docking Software : Use AutoDock Vina or Schrödinger Suite with scoring functions (e.g., Glide SP) to assess binding affinities. Validate with MD simulations to check pose stability .

Q. What methodologies assess the pharmacokinetic properties of this compound, and how are Lipinski’s rule violations addressed?

- ADMET Profiling :

- SwissADME : Predict logP (<5), molecular weight (<500 Da), hydrogen bond donors/acceptors (≤10 total).

- Caco-2 Permeability : Use in vitro assays to estimate intestinal absorption.

- CYP450 Inhibition : Screen for interactions using liver microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.